molecular formula C20H17ClN2O2S2 B2597128 2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-23-7

2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2597128
CAS RN: 877655-23-7
M. Wt: 416.94
InChI Key: XTBKVACRYZOWAD-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H17ClN2O2S2 and its molecular weight is 416.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have synthesized a series of novel thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to "2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one", to evaluate their antitumor activity. These compounds have demonstrated potent anticancer activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), comparable to that of doxorubicin, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Regioselective Synthesis

A study on the highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to the compound of interest, has been reported. These derivatives, featuring various substituents, were obtained through cyclocondensation under mild conditions, highlighting advancements in the synthesis techniques of pyrimidinone derivatives (dos Santos et al., 2015).

Antibacterial Properties

Another research focus has been the synthesis and evaluation of antibacterial properties of pyrimidin-4(3H)-one derivatives. Studies have found that certain derivatives exhibit significant antibacterial activity, which can be attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings. This highlights the potential of such compounds in developing new antibacterial agents (Cieplik et al., 2008).

Antifungal and Antibacterial Activities

Furthermore, thiazolo[2,3-b]dihydropyrimidinone derivatives possessing a 4-methylthiophenyl moiety have been synthesized and evaluated for their antifungal and antibacterial activities. These compounds, related to the chemical structure , have shown moderate to excellent growth inhibition of bacteria and fungi, suggesting their potential in antimicrobial therapy (Ashok et al., 2007).

Crystal Structure Analysis

The crystal structure analysis of related compounds has provided insights into their molecular conformation, which is crucial for understanding their reactivity and interaction with biological targets. Such studies are foundational in the rational design of new therapeutic agents (Guo & Shun, 2004).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c1-25-15-7-4-6-14(11-15)23-19(24)18-17(9-10-26-18)22-20(23)27-12-13-5-2-3-8-16(13)21/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBKVACRYZOWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.